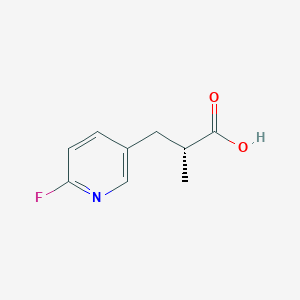

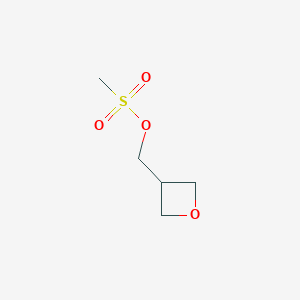

![molecular formula C20H22N4O4S2 B2501106 N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide CAS No. 851980-44-4](/img/structure/B2501106.png)

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a compound that likely shares structural and functional characteristics with various synthesized benzothiazole and morpholine derivatives. These compounds have been studied for their potential in treating various diseases and conditions due to their diverse biological activities, including antimicrobial, antitubercular, anti-inflammatory, and anticancer properties.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of appropriate precursors under controlled conditions. For instance, a series of benzohydrazides were synthesized using a specific synthetic route, indicating the importance of methodical synthesis in obtaining the desired compounds . Similarly, the synthesis of thiazolidin-4-one derivatives was catalyzed by [bmIm]OH, suggesting that catalysts play a crucial role in the synthesis of such compounds . The electrochemical synthesis of disulfides also highlights the versatility of synthetic methods available for benzothiazole derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as TLC, FTIR, (1)H NMR, mass spectrometry, and even single-crystal X-ray studies . These techniques provide detailed information about the molecular conformation and structural features, which are essential for understanding the compound's potential interactions and biological activities.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. For example, the formation of disulfides through electrooxidation indicates that redox reactions are a part of the chemical behavior of benzothiazole derivatives . Additionally, the reaction of chloroacetamides with sulfur and morpholine to form oxoacetamides and subsequent reactions to form imidazole carboxamides demonstrate the compounds' ability to undergo nucleophilic substitution and addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are determined by their molecular structure. The presence of functional groups like the morpholine ring and the benzothiazole moiety significantly impacts these properties. For instance, Schiff bases, which are characterized by the presence of an imine group, are known to exhibit antimycobacterial activity, and the morpholine ring is noted for its importance in antimicrobial activity . The physicochemical parameters, including electronic and steric factors, are also crucial for the biological activities of these compounds .

Scientific Research Applications

Benzothiazole Derivatives in Drug Discovery and Medicinal Chemistry

Benzothiazoles are a significant class of compounds with a wide range of pharmacological activities, making them a key focus in drug discovery and medicinal chemistry. They have been incorporated into various therapeutic agents targeting diseases such as metabolic disorders, cancer, inflammation, and neurodegeneration. The unique structure of benzothiazoles, including their bicyclic system comprising thiazole and benzene rings, allows for diverse pharmacological applications. Their potential as therapeutic agents has been underscored by a growing interest in benzothiazole-based drug development, highlighted by patents covering a broad spectrum of pharmacological activities. These activities range from antimicrobial and analgesic effects to anti-inflammatory, antidiabetic, and anticancer properties. Notably, the structural modifications and derivatization of benzothiazoles have led to compounds with enhanced activities and selectivity, underscoring their importance in the development of new drugs with high therapeutic potential (Law & Yeong, 2022).

Anticancer Potential of Benzothiazole Derivatives

Benzothiazole derivatives have shown significant potential in cancer treatment, with various substitutions on the benzothiazole moiety influencing their anticancer activity. This review of benzothiazole derivatives' anticancer potentials emphasizes the importance of structure-activity relationships (SAR) in designing novel compounds. Different benzothiazole derivatives have been tested against various cancer cell lines, revealing the versatility of this scaffold in oncological research. Key mechanisms of action include tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation. The findings suggest that benzothiazole derivatives could serve as promising leads for the development of new anticancer therapies (Pathak et al., 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.

Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s best to consult the primary literature or databases like PubChem, ChemSpider, or the Merck Index. If you have access to a university library, you can also use resources like SciFinder or Reaxys. Please remember to always handle chemicals safely and responsibly.

properties

IUPAC Name |

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-13-3-8-17-18(14(13)2)21-20(29-17)23-22-19(25)15-4-6-16(7-5-15)30(26,27)24-9-11-28-12-10-24/h3-8H,9-12H2,1-2H3,(H,21,23)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVUDEBQJUOFSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

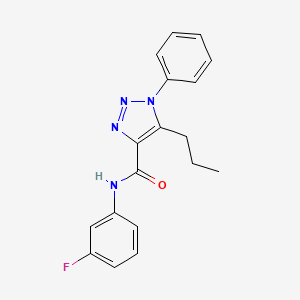

![2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2501024.png)

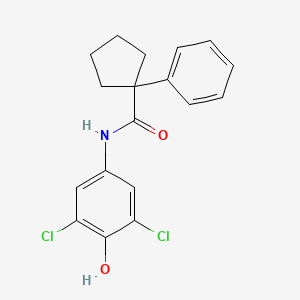

![1-[4-(acetylamino)benzoyl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B2501026.png)

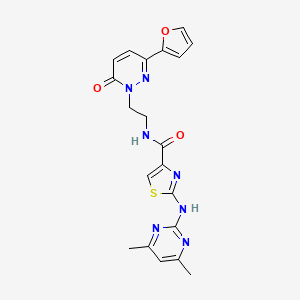

![2-(2-methyl-1H-imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2501031.png)

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2501040.png)

![(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone](/img/structure/B2501042.png)